REACTION_CXSMILES
|
[NH:1]([C:9]([O:11]C(C)(C)C)=O)[C@H:2]([C:6]([OH:8])=O)[CH2:3][O:4][CH3:5].Cl.[F:17][C:18]1[CH:23]=[CH:22][C:21]([N:24]2[C:32]3[C:27](=[CH:28][C:29](I)=[CH:30][CH:31]=3)[CH:26]=[N:25]2)=[CH:20][CH:19]=1.C(N([CH2:39][CH3:40])CC)C.[CH3:41][O:42][CH2:43]C(Cl)=O>ClCCl>[C:27]1([CH2:26][CH2:2][NH2:1])[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1.[F:17][C:18]1[CH:19]=[C:20]([C@H:6]([O:8][C:29]2[CH:28]=[C:27]3[C:32](=[CH:31][CH:30]=2)[N:24]([C:21]2[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=2)[N:25]=[CH:26]3)[C@@H:2]([NH:1][C:9](=[O:11])[CH2:43][O:42][CH3:41])[CH2:3][O:4][CH3:5])[CH:21]=[CH:39][CH:40]=1
|
Name
|
|
Quantity
|
0.054 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.018 mL
|
Type
|
reactant
|
Smiles
|
COCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([C@@H](COC)C(=O)O)C(=O)OC(C)(C)C
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)I
|
Name
|
amine
|
Quantity
|
66.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for four h at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography (silicagel, eluents: ethyl acetate/hexane)
|
Type
|
ADDITION
|
Details
|
The mixture of stereoisomers
|
Type
|
CUSTOM
|
Details
|
is separated by HPLC (Chiralpak AD-H 5μ, eluents: hexane/ethanol)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 mg | |
YIELD: PERCENTYIELD | 3.8% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)[C@@H]([C@H](COC)NC(COC)=O)OC=1C=C2C=NN(C2=CC1)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 mg | |
YIELD: PERCENTYIELD | 7.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |